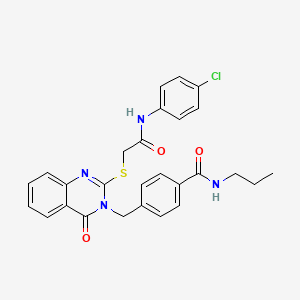
4-((2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an amine group, a thioether group, a quinazolinone group, and a benzamide group. The presence of these functional groups suggests that the compound could have potential biological activity, as these groups are often found in biologically active molecules .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR and FTIR spectroscopy, which can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, while the thioether group could undergo oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, could be determined through experimental analysis. These properties would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Antitumor Activity
The quinazolinone derivatives, to which this compound belongs, have been studied for their antitumor properties . Research suggests that these compounds can inhibit the growth of cancer cells, including breast adenocarcinoma (MCF-7), lung carcinoma (HCT), and hepatocellular carcinoma (HepG-2) . The presence of the 4-chlorophenyl group may contribute to the compound’s ability to interfere with cell proliferation, making it a candidate for cancer research and drug development.
Antibacterial and Antifungal Applications
Compounds with a quinazolinone core are known to exhibit antibacterial and antifungal activities . The 8-hydroxyquinoline moiety, in particular, has shown diverse therapeutic activities, including antibacterial and antifungal effects . This suggests that our compound could be used in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.
Antiprotozoic Effects
Quinazolinones have also demonstrated antiprotozoic effects , which means they could be effective against protozoan infections . This application is particularly relevant in the field of tropical medicine, where protozoan parasites are a common cause of disease.
Antineoplastic and Antiproliferative Effects
The compound’s potential antineoplastic and antiproliferative effects make it an interesting subject for research into treatments for proliferative diseases . These effects could be harnessed to develop drugs that prevent the growth of neoplastic cells, which are cells that grow excessively due to abnormal cellular regulation.
Synthetic Chemistry Research
In synthetic chemistry, this compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, which can lead to the creation of new compounds with potentially valuable properties .
Pharmacological Studies
Given the compound’s biological activity, it can be used in pharmacological studies to understand the mechanisms of action of similar molecules. This can aid in the design of new drugs with improved efficacy and reduced side effects .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3S/c1-2-15-29-25(34)19-9-7-18(8-10-19)16-32-26(35)22-5-3-4-6-23(22)31-27(32)36-17-24(33)30-21-13-11-20(28)12-14-21/h3-14H,2,15-17H2,1H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFKMYFYIDGUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(6-Oxo-1H-pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2854446.png)
![5-[(4-Nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2854447.png)
![8-(4-fluorophenyl)-N-isopropyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2854450.png)

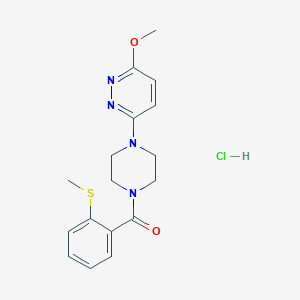
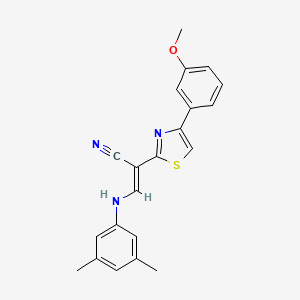
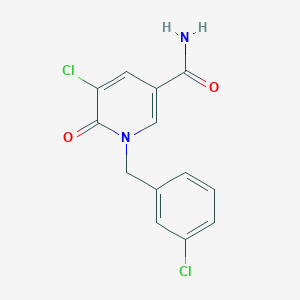
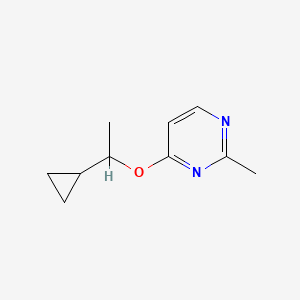
![1-{[(1-cyanocyclohexyl)carbamoyl]methyl}-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2854459.png)

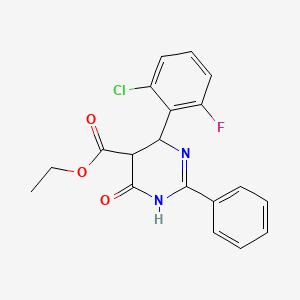

![[1-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2854464.png)